Mal-PEG1-Val-Cit-PAB-PNP

Übersicht

Beschreibung

Mal-PEG1-Val-Cit-PAB-PNP is a complex organic compound with potential applications in various scientific fields. Its structure includes multiple functional groups, making it a versatile molecule for chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG1-Val-Cit-PAB-PNP involves multiple steps, including the formation of amide bonds and esterification. The process typically starts with the preparation of intermediate compounds, which are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include carbodiimides for amide bond formation and carbonates for esterification.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for scalability, cost-effectiveness, and environmental sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

Mal-PEG1-Val-Cit-PAB-PNP undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitrophenyl group can also be reduced to an amino group.

Substitution: The ester and amide groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction produces amino derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Antibody-Drug Conjugates (ADCs)

- Mechanism : ADCs utilize Mal-PEG1-Val-Cit-PAB-PNP to link antibodies with cytotoxic agents. The linker allows for the selective release of the drug inside target cells, minimizing systemic toxicity . The Val-Cit component is specifically cleaved by cathepsin B, an enzyme predominantly found in lysosomes, ensuring that the drug is released only after internalization by the target cell .

- Case Studies : Research has demonstrated that ADCs using this linker show enhanced therapeutic efficacy against various cancers by delivering potent drugs directly to malignant cells while sparing healthy tissues .

-

Bioconjugation Techniques

- Application : The compound is also employed in bioconjugation processes where it facilitates the connection between various biomolecules for research and therapeutic purposes. This includes linking proteins, peptides, and other small molecules .

- Advantages : The inclusion of PEG spacers in the structure improves solubility and reduces immunogenicity, enhancing the stability and efficacy of bioconjugates .

-

Targeted Drug Delivery Systems

- Functionality : By utilizing this compound in drug formulations, researchers can achieve targeted delivery mechanisms that significantly increase the concentration of therapeutic agents at tumor sites while reducing side effects associated with conventional chemotherapy .

- Research Insights : Studies have indicated that ADCs with this linker can improve patient outcomes by increasing the therapeutic window—allowing higher doses of drugs to be administered safely .

Data Table: Comparison of Linkers in ADC Applications

| Linker Type | Cleavable | Enzyme Specificity | Therapeutic Application | Stability in Blood Circulation |

|---|---|---|---|---|

| This compound | Yes | Cathepsin B | Cancer therapy | High |

| Mal-PEG4-Val-Cit-PAB-PNP | Yes | Cathepsin B | Cancer therapy | Moderate |

| Mal-Glu-Val-Cit-PAB-PNP | Yes | Cathepsin B | Cancer therapy | High |

| Non-cleavable Linkers | No | N/A | General bioconjugation | Varies |

Wirkmechanismus

The mechanism of action of Mal-PEG1-Val-Cit-PAB-PNP involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biochemical effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- [4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-methylphenyl) carbonate

- [4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-chlorophenyl) carbonate

Uniqueness

The uniqueness of Mal-PEG1-Val-Cit-PAB-PNP lies in its specific functional groups, which provide distinct reactivity and interaction profiles compared to similar compounds. This makes it particularly valuable for targeted applications in research and industry.

Biologische Aktivität

Mal-PEG1-Val-Cit-PAB-PNP is a specialized compound primarily used in the development of antibody-drug conjugates (ADCs). Its structure incorporates several functional groups that enhance its biological activity, particularly in targeting and delivering therapeutic agents to specific cells.

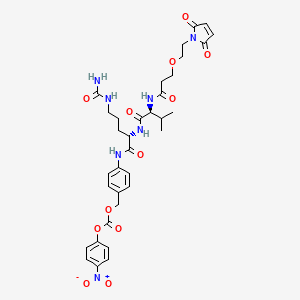

Structure and Composition

The compound consists of:

- Mal (Maleimide) : This group facilitates the formation of covalent bonds with thiol groups in proteins, allowing for targeted drug delivery.

- PEG (Polyethylene Glycol) : Serves as a hydrophilic spacer, enhancing solubility and stability.

- Val-Cit (Valine-Citrulline) : A peptide sequence that is cleaved by specific enzymes, notably cathepsin B, which is predominantly found in lysosomes. This cleavage mechanism ensures that the drug is released only within target cells.

- PAB (p-Aminobenzoyl) : Improves the solubility and overall stability of the compound in biological systems.

- PNP (p-Nitrophenyl) : A functional group used to measure enzymatic activity, allowing researchers to track the compound's biological interactions.

This compound functions effectively as a cleavable linker in ADCs. The Val-Cit sequence is specifically designed to be cleaved by cathepsin B, which is present in the lysosomal environment of target cells. This selective cleavage releases the cytotoxic agent only after internalization by the target cell, minimizing systemic toxicity and enhancing therapeutic efficacy.

Antibody-Drug Conjugates (ADCs)

ADCs are composed of an antibody linked to a cytotoxic drug via a linker such as this compound. This configuration allows for:

- Targeted Delivery : The antibody component directs the conjugate to specific cancer cells, reducing damage to healthy tissues.

- Controlled Release : The enzymatic cleavage mechanism ensures that the drug is activated only within the target cells, enhancing therapeutic outcomes.

Case Studies

- Efficacy in Cancer Treatment : Research has demonstrated that ADCs utilizing this compound can effectively deliver cytotoxic agents to various cancer types. In vitro studies showed significant reductions in tumor cell viability compared to controls without the ADC linkage.

- Safety Profile : Studies assessing the safety of ADCs containing this compound reported lower systemic toxicity than traditional chemotherapeutics. This is attributed to the targeted action and controlled release mechanism.

Data Table: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C34H41N7O12 |

| Molecular Weight | 739.74 g/mol |

| Purity | ≥95% |

| CAS Number | 2249935-92-8 |

| Storage Conditions | -20°C for powder; -80°C in solvent |

| Cleavage Mechanism | Cathepsin B |

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic applications:

- Enhanced Solubility : The PEG component significantly improves solubility, facilitating easier formulation and administration.

- Selective Targeting : The maleimide functionality allows for precise targeting of cysteine-rich proteins on cancer cells, enhancing specificity.

Eigenschaften

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H41N7O12/c1-21(2)30(39-27(42)15-18-51-19-17-40-28(43)13-14-29(40)44)32(46)38-26(4-3-16-36-33(35)47)31(45)37-23-7-5-22(6-8-23)20-52-34(48)53-25-11-9-24(10-12-25)41(49)50/h5-14,21,26,30H,3-4,15-20H2,1-2H3,(H,37,45)(H,38,46)(H,39,42)(H3,35,36,47)/t26-,30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJNVFJFQFFZRK-YZNIXAGQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCN3C(=O)C=CC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCN3C(=O)C=CC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H41N7O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

739.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.